molecular formula C4H2I2S B186504 2,5-Diiodothiophene CAS No. 625-88-7

2,5-Diiodothiophene

Cat. No. B186504
CAS RN: 625-88-7
M. Wt: 335.93 g/mol
InChI Key: PNYWRAHWEIOAGK-UHFFFAOYSA-N
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Description

2,5-Diiodothiophene is a chemical compound used in the preparation of oligothiophene films and maskless fabrication of periodic patterns of a conjugated polymer . It finds application in the fabrication of oligothiophene and polythiophene micropatterns .


Synthesis Analysis

This compound can be prepared by the coupling of this compound with pentafluorophenylacetylene . It has been used in co-crystallization experiments with N-heterocyclic diamines and ammonium iodide salts .


Molecular Structure Analysis

The structure of this compound is remarkable in that, despite the presence of eight molecules in the unit cell, there is almost no evidence for any interaction between them .


Chemical Reactions Analysis

The multilayer desorption behavior of this compound has been studied . It has been used in the preparation of oligothiophene films and maskless fabrication of periodic patterns of a conjugated polymer .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.93 g/mol, a density of 2.7±0.1 g/cm³, a boiling point of 273.1±20.0 °C at 760 mmHg, and a flash point of 96.1±0.0 °C .

Scientific Research Applications

Structural Analysis and Spectroscopy

  • Vibrational Spectroscopy : 2,5-Diiodothiophene has been analyzed for its unique structure and vibrational spectroscopy. It shows almost no interaction between molecules in the unit cell, which is reflected in coincident modes in various spectroscopic analyses. This property is utilized in inelastic neutron scattering (INS) spectroscopy as a calibrant (Parker, Parker, & Jura, 2017).

Surface Chemistry and Reactions

  • Thermal Reactions on Gold Surfaces : The thermal reactions and desorption behaviors of this compound on gold surfaces have been studied, providing insights into surface reactions and multilayer structures of the compound (Liu, Ryoo, & Kim, 2007).

Molecular Imaging

  • Diffractive Imaging of Gas-Phase Molecules : There's research on the diffractive imaging of aligned this compound molecules, facilitating insights into the molecular structure and potential for imaging intrinsic molecular dynamics (Kierspel et al., 2019).

Photochemical Applications

  • Oligothiophene Thin Films and Nano-Patterns : this compound multilayers on various substrates are used in producing oligothiophene thin films and micro-patterns, relevant for nanotechnology applications. This involves photochemical reactions leading to oligomeric species (Kim, Natarajan, & Liu, 2007).

Polymer Science

  • Dendritic Aggregation and Alignment of Oligothiophene Nanofibers : The study of the desorption behavior of 2,5-diidothiophene multilayers has led to insights into the dendritic aggregation of photochemical reaction products, which is crucial for in-situ fabrication of aligned conjugated polymer fibers (Liu, Rider, Nam, Fonash, & Kim, 2006).

Molecular Dynamics

  • Dissociation Dynamics in Molecular Dications : Research on the photodissociation molecular dynamics of gas-phase this compound molecules reveals the dissociation landscape and timescales of the molecular dication, contributing to the understanding of molecular processes (Kukk, Pihlava, Kooser, Stråhlman, Maclot, & Kivimäki, 2023).

Synthesis and Molecular Structures

  • Synthesis of Luminescent Derivatives : The Sonogashira cross-coupling of ethynylbenzenes with this compound allows for the synthesis of luminescent derivatives, contributing to the field of photophysics and molecular structures (Siddle et al., 2007).

Photochemical Oligomerization

  • Mechanisms of Photochemical Oligomerization : The photochemical oligomerization mechanisms of 2,5-diiodothiopene in multilayer film have been analyzed, offering insights into molecular weight distribution and oligomerization pathways (Natarajan & Kim, 2007).

Safety and Hazards

2,5-Diiodothiophene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Relative to the common diiodobenzene-based halogen bond donors, little is known about the halogen bonding of iodine-substituted thiophene compounds . Future research could focus on expanding the library of halogen bonding synthons to donors having intermediate electrostatic potentials .

Mechanism of Action

Target of Action

2,5-Diiodothiophene is primarily used in the preparation of oligothiophene films . It is also used in the maskless fabrication of periodic patterns of a conjugated polymer . The primary targets of this compound are therefore the substrate surfaces on which these films and patterns are formed .

Mode of Action

The mode of action of this compound involves its interaction with chemically patterned substrate surfaces . This interaction is achieved through a process known as regioselective condensation . Following this condensation, an in situ photochemical conversion of the condensed molecules into oligothiophenes and polythiophenes occurs .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of oligothiophene and polythiophene micropatterns

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , suggesting that it may have stability issues at higher temperatures.

Result of Action

The result of this compound’s action is the formation of oligothiophene films and the maskless fabrication of periodic patterns of a conjugated polymer . These products have potential applications in various fields, including electronics and materials science.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, as suggested by its recommended storage conditions . Additionally, the specific chemical environment of the substrate surface can also influence the efficacy of this compound’s action .

properties

IUPAC Name

2,5-diiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2I2S/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWRAHWEIOAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211553
Record name 2,5-Diiodothiophene
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Molecular Weight

335.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625-88-7
Record name 2,5-Diiodothiophene
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Record name 2,5-Diiodothiophene
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Record name 2,5-Diiodothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,5-Diiodothiophene?

A1: this compound has a molecular formula of C4H2I2S and a molecular weight of 331.94 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ NMR (1H and 13C), IR, Raman, mass spectrometry, and inelastic neutron scattering (INS) to characterize the structure and vibrational properties of this compound. [, , ]

Q3: How does the surface chemistry of a substrate affect the photochemical conversion of this compound?

A3: Research indicates that the surface chemistry of substrates significantly influences the formation of oligothiophene and polythiophene films from this compound during photochemical conversion. This influence arises from the differing interactions between the substrate and the this compound molecules. [, ]

Q4: What is the role of this compound in Palladium-catalyzed coupling reactions?

A4: this compound serves as a versatile building block in Palladium-catalyzed coupling reactions, particularly Stille coupling. It reacts with organotin reagents to yield various ethynylated thiophene derivatives and palladium-ethynylthiophene organometallic oligomers. []

Q5: How can this compound be used to synthesize conjugated polymers?

A5: this compound is a key monomer in synthesizing conjugated polymers like poly(aryleneethynylene)s via palladium-catalyzed polycondensation reactions with diethynyl aromatic compounds. []

Q6: How is computational chemistry used to study this compound?

A6: Density Functional Theory (DFT) calculations are employed to confirm spectral assignments, predict molecular structures, and study the electronic properties of this compound and its derivatives. [, ]

Q7: How does the introduction of this compound as a solid additive affect the morphology and performance of organic solar cells?

A8: this compound, acting as a volatile solid additive in organic solar cells, demonstrates the ability to optimize the active layer morphology, enhancing the power conversion efficiency and reducing trap-assisted charge recombination. []

Q8: How is X-ray diffractive imaging used to study this compound?

A9: X-ray diffractive imaging, employing high-energy X-rays from sources like the Linac Coherent Light Source, allows researchers to determine the three-dimensional structure of aligned this compound molecules in the gas phase, offering insights into molecular dynamics. [, ]

Q9: How is Inelastic Neutron Scattering (INS) spectroscopy employed in the study of this compound?

A10: INS spectroscopy, coupled with analytical techniques, helps determine the limits of detection and quantitation of hydrogen in materials like ZrH2, using this compound as a calibrant due to its well-defined spectral features. []

Q10: Is there information available regarding the environmental impact and degradation of this compound?

A10: Currently, the provided research papers do not contain specific information about the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

Q11: Are there alternative compounds to this compound in specific applications?

A12: Yes, researchers explore alternatives to this compound. For instance, in organic solar cells, other perhalogenated thiophenes, such as 3,4-dibromo-2,5-diiodothiophene (SA-T1) and 2,5-dibromo-3,4-diiodothiophene (SA-T2), have been investigated as solid additives for morphology optimization. [] The choice of the most suitable compound depends on the specific application and desired properties.

Q12: What research infrastructure is crucial for studying this compound and its derivatives?

A12: Advanced spectroscopic techniques like NMR, IR, Raman, and mass spectrometry are essential for structural characterization. Access to X-ray diffractive imaging facilities such as the Linac Coherent Light Source is crucial for determining molecular structures. Computational chemistry resources are vital for theoretical calculations and simulations.

Q13: What are some significant milestones in the research of this compound?

A14: Key milestones include the first reported structure and vibrational spectroscopic analysis of this compound [], its use as a calibrant in INS spectroscopy [], and the successful imaging of its three-dimensional structure using X-ray diffractive imaging [].

Q14: How does research on this compound contribute to cross-disciplinary advancements?

A15: The study of this compound bridges several disciplines, including synthetic organic chemistry, materials science, and photochemistry. Its use in developing organic solar cells, for example, showcases the synergy between these fields. [, , ]

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